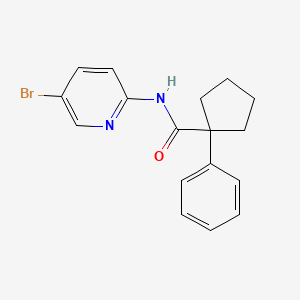

![molecular formula C14H10N4O2 B2670612 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415564-34-8](/img/structure/B2670612.png)

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were confirmed using spectral data and elemental analyses.

Scientific Research Applications

Synthetic Approach and Transformation Studies

- Synthetic Methodologies : A study elaborates on the synthetic approach towards 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and its transformation to fused[1,2,4]triazine systems. This research outlines a method for constructing pyrazolo[3,4-e][1,2,4]triazine systems, showcasing the versatility of [1,2,4]triazine derivatives in organic synthesis (Massry, 2003).

Diels–Alder Reactions

- Functionalized Diene Interactions : Another study discusses the Diels-Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione with functionalized dienes, leading to complex heterocyclic structures. This work highlights the reactivity of triazole diones in cycloaddition reactions, contributing to the synthesis of novel heterocyclic compounds (Johnson & Moody, 1985).

Oxidation Processes

- Effective Oxidation Agents : Research using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent demonstrates its efficacy in converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This study offers insights into the potential use of triazole diones as selective oxidants in organic synthesis (Zolfigol et al., 2006).

Heterocyclic Synthesis

- Complex Heterocyclic Structures : Investigations into L-Proline-catalyzed syntheses under "on water" conditions have led to the development of structurally complex heterocyclic ortho-quinones. Such environmentally friendly methodologies underscore the significance of water as a solvent in promoting efficient heterocyclic synthesis (Rajesh et al., 2011).

Antimicrobial and Anti-inflammatory Agents

- Bioactive Compound Development : Studies focusing on the synthesis of novel pyrazole, isoxazole, and other benzodiazepine derivatives bearing an aryl sulfonate moiety reveal their potential as antimicrobial and anti-inflammatory agents. This line of research demonstrates the therapeutic applications of triazolo[4,3-a]pyrazine derivatives and their significance in medicinal chemistry (Kendre et al., 2015).

properties

IUPAC Name |

7-phenyl-2-prop-2-ynyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h1,3-7,9-10,12,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVOBXUUOZFVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

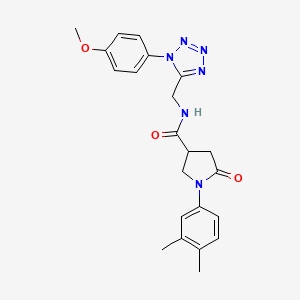

![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670534.png)

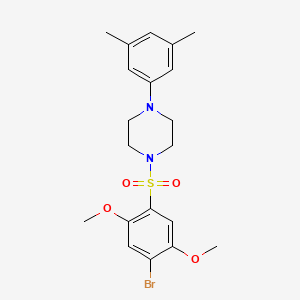

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)

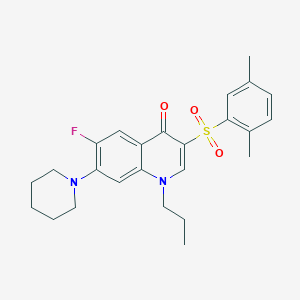

![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)